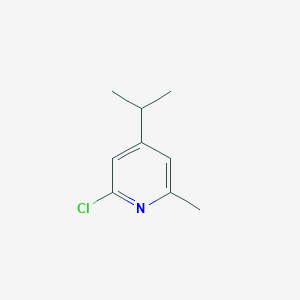

2-Chloro-4-isopropyl-6-methylpyridine

Description

2-Chloro-4-isopropyl-6-methylpyridine (CAS 1427502-12-2) is a substituted pyridine derivative characterized by a six-membered aromatic ring containing one nitrogen atom, with chloro, isopropyl, and methyl functional groups at the 2-, 4-, and 6-positions, respectively.

Properties

IUPAC Name |

2-chloro-6-methyl-4-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIUNHGSPIGOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-6-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-isopropyl-6-methylpyridine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Another synthetic route involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between a boronic acid derivative of 4-isopropyl-6-methylpyridine and a suitable chlorinating agent. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of 2-Chloro-4-isopropyl-6-methylpyridine often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropyl-6-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).

Reduction: Lithium aluminum hydride, solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Amino, thio, and alkoxy derivatives of 2-Chloro-4-isopropyl-6-methylpyridine.

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Scientific Research Applications

2-Chloro-4-isopropyl-6-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

- 4-Chloro-6-isopropyl-2-methylpyrimidine (CAS 4595-69-1): A pyrimidine analog with two nitrogen atoms at the 1- and 3-positions. Substituents at the 4-, 6-, and 2-positions create distinct electronic effects compared to pyridine derivatives.

- 2-Chloro-4-isopropyl-5-methylpyrimidine (CAS 1227046-62-9) : Differs in substituent placement (2-, 4-, 5-positions), altering steric hindrance and electronic distribution. This positional isomerism may influence reactivity in nucleophilic substitution or catalytic processes .

- 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9): Features a hydroxyl group at position 4 instead of isopropyl, increasing acidity (pKa ~8–10 for pyrimidine alcohols) and enabling deprotonation under basic conditions. This compound is explicitly noted for manufacturing and laboratory applications .

Triazole Derivatives

- 5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole (CAS 1556451-30-9) and 3-Chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole (CAS 1545328-98-0) : Triazoles contain three nitrogen atoms, offering enhanced polarity and diverse coordination sites. These compounds are often employed as bioisosteres in drug design due to their metabolic stability and ability to mimic carbonyl groups .

Physicochemical Properties

While detailed experimental data (e.g., melting points, solubility) for 2-Chloro-4-isopropyl-6-methylpyridine are unavailable, inferences can be drawn from structural analogs:

- Chlorine substituents generally increase molecular weight and lipophilicity (logP), impacting membrane permeability.

Data Tables

Table 1: Structural Comparison of 2-Chloro-4-isopropyl-6-methylpyridine and Analogs

| Compound Name | CAS Number | Structure Type | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| 2-Chloro-4-isopropyl-6-methylpyridine | 1427502-12-2 | Pyridine | 2-Cl, 4-isopropyl, 6-methyl | Chloro, isopropyl, methyl |

| 4-Chloro-6-isopropyl-2-methylpyrimidine | 4595-69-1 | Pyrimidine | 4-Cl, 6-isopropyl, 2-methyl | Chloro, isopropyl, methyl |

| 2-Chloro-4-isopropyl-5-methylpyrimidine | 1227046-62-9 | Pyrimidine | 2-Cl, 4-isopropyl, 5-methyl | Chloro, isopropyl, methyl |

| 6-Chloro-4-hydroxypyrimidine | 4765-77-9 | Pyrimidine | 6-Cl, 4-hydroxy | Chloro, hydroxyl |

| 5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole | 1556451-30-9 | Triazole | 5-Cl, 3-isopropyl, 1-methyl | Chloro, isopropyl, methyl |

Research Findings and Limitations

- However, its specific biological or catalytic roles remain unexplored .

- Synthesis Gaps: No literature details the synthesis of 2-Chloro-4-isopropyl-6-methylpyridine, though methods for analogous pyridines (e.g., Friedländer condensations) might apply.

Biological Activity

2-Chloro-4-isopropyl-6-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This compound is characterized by its unique substitution pattern, which influences its reactivity and biological interactions.

Synthesis

The synthesis of 2-Chloro-4-isopropyl-6-methylpyridine can be achieved through various methods:

- Chlorination : The chlorination of 4-isopropyl-6-methylpyridine using agents like thionyl chloride or phosphorus pentachloride under controlled conditions allows for selective chlorination at the desired position.

- Suzuki-Miyaura Coupling : This method involves palladium-catalyzed cross-coupling between a boronic acid derivative of 4-isopropyl-6-methylpyridine and a suitable chlorinating agent, typically carried out in an inert atmosphere with potassium carbonate as a base.

The biological activity of 2-Chloro-4-isopropyl-6-methylpyridine is primarily attributed to its interaction with specific molecular targets. It may inhibit or activate various enzymes and receptors, influencing cellular pathways and potentially leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest its role in modulating biological pathways relevant to antimicrobial and anticancer activities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-Chloro-4-isopropyl-6-methylpyridine. Its derivatives have been tested against various bacterial and fungal strains, showing promising results in inhibiting growth:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Moderate activity | |

| Candida albicans | Effective antifungal |

Anticancer Activity

Research indicates that 2-Chloro-4-isopropyl-6-methylpyridine may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects:

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of 2-Chloro-4-isopropyl-6-methylpyridine on FaDu hypopharyngeal tumor cells, revealing enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin .

- Mechanistic Insights : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression, suggesting that it may interact with pathways related to NF-kB activation, crucial for tumor growth and metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.